![molecular formula C19H14O B187817 2-(4-Methylphenyl)indeno[2,1-b]pyran CAS No. 62096-33-7](/img/structure/B187817.png)
2-(4-Methylphenyl)indeno[2,1-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)indeno[2,1-b]pyran, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent activity at the cannabinoid receptors. This compound belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)indeno[2,1-b]pyran is similar to other synthetic cannabinoids, which act as agonists at the CB1 and CB2 receptors. These receptors are G protein-coupled receptors that are widely distributed throughout the body, including the brain, immune system, and peripheral tissues. When activated by 2-(4-Methylphenyl)indeno[2,1-b]pyran, these receptors modulate various signaling pathways that are involved in pain perception, appetite, mood, and memory.
Biochemical and Physiological Effects:
2-(4-Methylphenyl)indeno[2,1-b]pyran has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, hypothermia, and alterations in locomotor activity and memory. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, reward, and cognition.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Methylphenyl)indeno[2,1-b]pyran in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to investigate the specific effects of CB1 and CB2 receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using synthetic cannabinoids in general is their potential for off-target effects and toxicity, which can complicate data interpretation and limit the translational relevance of the findings.
Future Directions
There are several future directions for research on 2-(4-Methylphenyl)indeno[2,1-b]pyran. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used as research tools for investigating the endocannabinoid system. Another area of interest is the investigation of the long-term effects of synthetic cannabinoid exposure on brain structure and function, particularly in adolescent and young adult populations. Finally, there is a need for more translational research on the therapeutic potential of synthetic cannabinoids for various medical conditions, including pain, anxiety, and neurodegenerative disorders.
Synthesis Methods
2-(4-Methylphenyl)indeno[2,1-b]pyran can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with indole-3-carboxamide in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
2-(4-Methylphenyl)indeno[2,1-b]pyran has been extensively studied in vitro and in vivo for its activity at the cannabinoid receptors. It has been shown to have high affinity and potency at both the CB1 and CB2 receptors, which are the primary targets for endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. The compound has also been used in various animal models to investigate its effects on behavior, cognition, and pain perception.
properties
CAS RN |
62096-33-7 |
|---|---|
Product Name |
2-(4-Methylphenyl)indeno[2,1-b]pyran |
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C19H14O/c1-13-6-8-14(9-7-13)18-11-10-17-16-5-3-2-4-15(16)12-19(17)20-18/h2-12H,1H3 |
InChI Key |
HFLYEJHKVFZBRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




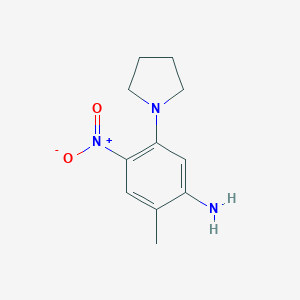
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

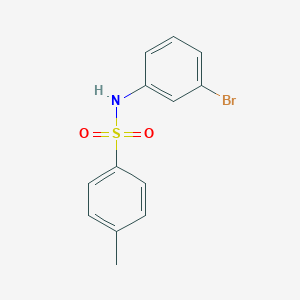
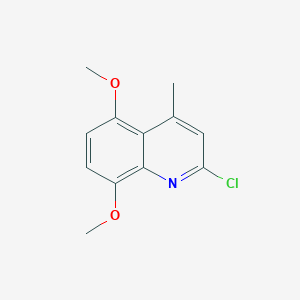
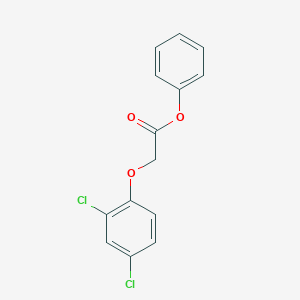
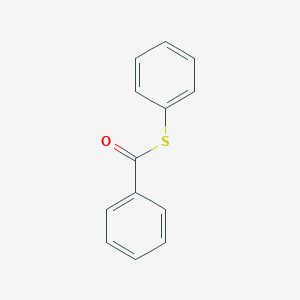
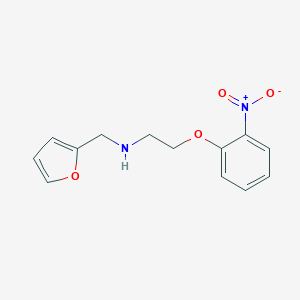


![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)